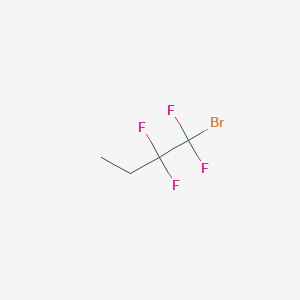

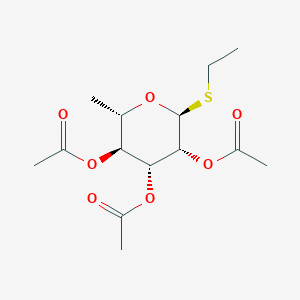

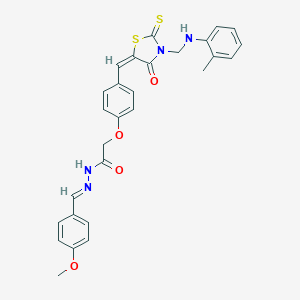

Ethyl 6-deoxy-1-thio-2,3,4-tri-O-acetyl-alpha-L-mannopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

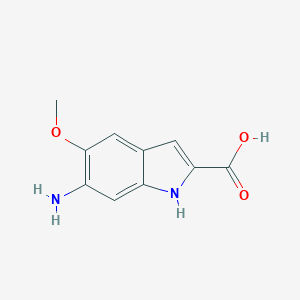

Ethyl 6-deoxy-1-thio-2,3,4-tri-O-acetyl-alpha-L-mannopyranoside is a synthetic derivative of the mannopyranoside family, which is a class of compounds that are structurally related to mannose, a type of sugar. While the provided papers do not directly discuss Ethyl 6-deoxy-1-thio-2,3,4-tri-O-acetyl-alpha-L-mannopyranoside, they do provide insights into the synthesis and properties of related compounds, which can be useful for understanding the chemical behavior and potential applications of the compound .

Synthesis Analysis

The synthesis of related mannopyranoside derivatives is highlighted in the papers provided. For instance, the asymmetric synthesis of methyl 6-deoxy-3-O-methyl-alpha-L-mannopyranoside is achieved from a non-carbohydrate precursor, 2-acetylfuran, through a series of reactions that yield the final product with high efficiency . This method demonstrates the potential for synthesizing complex sugar derivatives from simpler, non-chiral molecules, which could be applicable to the synthesis of Ethyl 6-deoxy-1-thio-2,3,4-tri-O-acetyl-alpha-L-mannopyranoside.

Molecular Structure Analysis

The molecular structure of mannopyranoside derivatives is crucial for their biological activity and interaction with other molecules. The synthesis of various methyl ethers of methyl 2-acetamido-2-deoxy-alpha-D-mannopyranoside, as described in the second paper, involves the formation of different protecting groups and intermediates, which are essential for the stability and reactivity of the final compounds . These structural modifications can influence the overall shape, reactivity, and properties of the molecules, which is relevant for the design and synthesis of Ethyl 6-deoxy-1-thio-2,3,4-tri-O-acetyl-alpha-L-mannopyranoside.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of mannopyranoside derivatives often require careful selection of reagents and conditions to achieve the desired selectivity and yield. The papers describe the use of various protecting groups and the transformation of functional groups to achieve the synthesis of specific methyl ether derivatives of mannopyranosides . These reactions are indicative of the types of chemical manipulations that may be necessary to synthesize Ethyl 6-deoxy-1-thio-2,3,4-tri-O-acetyl-alpha-L-mannopyranoside, including thioether formation, acetylation, and selective protection/deprotection steps.

Physical and Chemical Properties Analysis

While the papers do not provide specific data on the physical and chemical properties of Ethyl 6-deoxy-1-thio-2,3,4-tri-O-acetyl-alpha-L-mannopyranoside, they do offer insights into the properties of similar compounds. For example, the solubility, stability, and reactivity of the synthesized methyl ethers are likely influenced by their degree of methylation and the presence of acetyl or other protecting groups . These properties are important for the practical use of these compounds in chemical synthesis and potential biological applications.

Applications De Recherche Scientifique

Synthesis of Glycosyl Amino Acid Building Blocks

Ethyl 6-deoxy-1-thio-2,3,4-tri-O-acetyl-alpha-L-mannopyranoside is utilized in the preparation of glycosyl amino acid building blocks via the copper-catalyzed 1,3-dipolar cycloaddition reaction. This process yields protected glycosyl amino acid building blocks, which are subsequently used for spot synthesis of a combinatorial library containing glycotetrapeptides. The library is designed for screening against lectins like Concanavalin A, highlighting its relevance in studying lectin-binding affinity, crucial for understanding lectin-mediated cellular processes and potential therapeutic targets (Günther, Schips, & Ziegler, 2008).

Synthesis of Monodeoxyfluorinated Methyl and Nitrophenyl Mannobiosides

Another significant application of Ethyl 6-deoxy-1-thio-2,3,4-tri-O-acetyl-alpha-L-mannopyranoside involves the synthesis of monodeoxyfluorinated methyl and nitrophenyl alpha-D-mannobiosides. This process is essential for generating compounds that could serve as useful intermediates in the development of inhibitors or probes for studying biological processes involving mannose-containing molecules (Khan, Jain, Abbas, & Matta, 1990).

Safety And Hazards

Propriétés

IUPAC Name |

[(2S,3S,4R,5R,6S)-4,5-diacetyloxy-6-ethylsulfanyl-2-methyloxan-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O7S/c1-6-22-14-13(21-10(5)17)12(20-9(4)16)11(7(2)18-14)19-8(3)15/h7,11-14H,6H2,1-5H3/t7-,11-,12+,13+,14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSQTXTAGEJNXTK-WBFOWJMUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1C(C(C(C(O1)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-deoxy-1-thio-2,3,4-tri-O-acetyl-alpha-L-mannopyranoside | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-amino-5-[[(2R)-3-(2-amino-5-hydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B145136.png)

![Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B145140.png)

![[(2R,3S,5S)-3-fluoro-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B145143.png)

![3-Aminobenzo[d]isoxazol-4-ol](/img/structure/B145147.png)